tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by a piperidine ring substituted with a tert-butyl ester group and a 5-oxopentan-2-yl group. It is commonly used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 5-oxopentan-2-one. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the tert-butyl ester.
Scientific Research Applications
Chemistry: tert-Butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: In biological research, this compound serves as an intermediate in the synthesis of bioactive molecules that can be used to study various biological pathways and mechanisms.
Medicine: The compound is utilized in the pharmaceutical industry for the synthesis of drugs with potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its derivative form. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact mechanism varies based on the specific application and derivative of the compound.
Comparison with Similar Compounds
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Comparison: While these compounds share a similar piperidine or piperazine core structure, tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate is unique due to the presence of the 5-oxopentan-2-yl group. This structural difference imparts distinct chemical and biological properties, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
1638759-67-7 |
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Molecular Formula |
C15H27NO3 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-12(6-5-11-17)13-7-9-16(10-8-13)14(18)19-15(2,3)4/h11-13H,5-10H2,1-4H3 |
InChI Key |
LZMGHJUMIOMQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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